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Compound of Interest

Compound Name: Isoamyl angelate

Cat. No.: B085175

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl angelate, also known as isopentyl (2)-2-methyl-2-butenoate, is an organic ester
recognized for its characteristic fruity, floral, and slightly herbaceous aroma and flavor profile. It
Is a key component of Roman chamomile oil, contributing significantly to its distinct scent.[1][2]
[3][4] This document provides comprehensive application notes and detailed protocols for the
use of isoamyl angelate as a flavor and fragrance ingredient, tailored for professionals in
research and development.

Chemical and Physical Properties

Isoamyl angelate is a colorless liquid with a warm-herbaceous, yet refreshing-ethereal odor
with winey-fruity undertones.[5] Its chemical and physical properties are summarized in the
table below.
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Property Value Reference(s)
Chemical Formula C10H1802 [5]

Molecular Weight 170.25 g/mol [5]

CAS Number 10482-55-0 [5]
Appearance Colorless clear liquid

Boiling Point 201 °C

Specific Gravity 0.889-0.894 @ 25°C [5]

Refractive Index 1.437 - 1.442 @ 20°C [5]

Flash Point 80 °C (176 °F) [5]

Solubility Insoluble in water [5]

Flavor and Fragrance Profile

Isoamyl angelate possesses a complex and desirable organoleptic profile, making it a
valuable ingredient in both the flavor and fragrance industries.

e Odor: Floral, fruity, chamomile, herbaceous, and wine-like.[5]

o Taste: At a concentration of 5-20 ppm, it imparts a herbaceous-winey taste.[1]

Natural Occurrence

Isoamyl angelate is a significant natural constituent of Roman chamomile (Chamaemelum
nobile) essential oil. The concentration can vary depending on the origin and distillation method

of the oil.
Source Concentration Range Reference(s)
Roman Chamomile Oil 4.4% - 22% [2][4]
Applications
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Isoamyl angelate is utilized in a variety of food, beverage, and cosmetic products to impart its
characteristic flavor and fragrance.

Food and Beverage Applications

The European Food Safety Authority (EFSA) has reported average and maximum use levels of

isoamyl angelate in various food categories.

Food Category

Average Usage (mg/kg)

Maximum Usage (mg/kg)

Dairy products (excluding

7.0 35.0
category 02.0)
Fats and oils, and fat
] 5.0 25.0
emulsions
Edible ices, including sherbet
10.0 50.0
and sorbet
Processed fruit 7.0 35.0
Confectionery 10.0 50.0
Bakery wares 10.0 50.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Salts, spices, soups, sauces,
_ 5.0 25.0
salads, protein products
Foodstuffs for particular
N 10.0 50.0
nutritional uses
Non-alcoholic beverages 5.0 25.0
Alcoholic beverages 10.0 50.0
Ready-to-eat savories 20.0 100.0
Composite foods 5.0 25.0
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Data sourced from The Good Scents Company, referencing EFSA.[5]

Fragrance Applications

In perfumery, isoamyl angelate is used to create floral and chypre notes and can be found in
fine fragrances, cosmetics, and personal care products. The International Fragrance
Association (IFRA) recommends a usage level of up to 3.0% in the fragrance concentrate.[5]

Experimental Protocols
Synthesis of Isoamyl Angelate (Adapted from Fischer
Esterification of Isoamyl Acetate)

This protocol describes the synthesis of isoamyl angelate via Fischer esterification of isoamyl
alcohol and angelic acid. This method is adapted from established procedures for the synthesis
of similar esters, such as isoamyl acetate.[6][7][8]

Materials:

Isoamyl alcohol

e Angelic acid

o Concentrated sulfuric acid (catalyst)

e Anhydrous sodium sulfate

e 5% Sodium bicarbonate solution

e Saturated sodium chloride solution (brine)

o Diethyl ether

e Round-bottom flask

o Reflux condenser

o Separatory funnel
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e Heating mantle
e Magnetic stirrer and stir bar
Procedure:

 In a round-bottom flask, combine one molar equivalent of angelic acid with an excess (2-3
molar equivalents) of isoamyl alcohol.

» Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the total
volume) to the mixture while stirring.

o Set up the apparatus for reflux and heat the mixture using a heating mantle for 2-3 hours.
« After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
e Wash the organic layer sequentially with:
o Water
o 5% sodium bicarbonate solution (to neutralize the acid catalyst)
o Saturated sodium chloride solution (brine)
» Dry the organic layer over anhydrous sodium sulfate.
« Filter to remove the drying agent.

» Purify the crude isoamyl angelate by fractional distillation under reduced pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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